molecular formula C13H11NO3 B1289250 6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid CAS No. 10176-79-1

6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1289250
CAS RN: 10176-79-1
M. Wt: 229.23 g/mol
InChI Key: WJXDFYJPIUSOMT-UHFFFAOYSA-N
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Description

The compound "6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid" is a derivative of dihydropyridine, which is a class of compounds known for their diverse pharmacological activities. Dihydropyridines are often synthesized for their potential use in medicinal chemistry, particularly as antiallergic, cardiotonic, and antihypertensive agents.

Synthesis Analysis

The synthesis of dihydropyridine derivatives is a topic of interest in the field of organic chemistry. Paper describes a diversity-oriented synthesis approach to create a library of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, which are structurally related to the compound of interest. This method involves a five-step process starting from dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate and involves transformations such as tosyloxy and chloro derivatization, followed by Suzuki-Miyaura arylations.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is crucial for their biological activity. In paper , the crystal structure and molecular modeling of a methyl ester derivative of dihydropyridine is discussed, providing insights into the intermolecular interactions and the orientation of substituents that may influence the activity of these compounds.

Chemical Reactions Analysis

Dihydropyridine derivatives undergo various chemical reactions that can modify their structure and, consequently, their biological activity. For instance, paper discusses the synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids from a three-component mixture, which includes a reaction with hydrazine hydrate to produce a pyrimido[4,5-d]pyridazinone derivative.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. Paper presents a study on the tautomeric forms of dihydropyridine derivatives and their equilibrium states, which were analyzed using various spectroscopic techniques and theoretical calculations. These properties are essential for understanding the behavior of these compounds in biological systems and for their potential pharmaceutical applications.

Scientific Research Applications

Chemical Properties and Synthesis

Compounds like 6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid are studied for their chemical synthesis and structural modifications to enhance their biological activities. For instance, the synthesis and applications of 1,4-dihydropyridines (DHPs), which share a similar core structure, have been extensively researched due to their presence in biologically active compounds. DHPs are synthesized mainly through the Hantzsch Condensation reaction, highlighting the importance of atom economy reactions for creating bioactive molecules. The synthesis methodologies aim to develop more efficient and environmentally friendly ways to produce these compounds, indicating their significance in medicinal research and synthetic organic chemistry (Sohal, 2021).

Biocatalyst Inhibition and Industrial Applications

The role of carboxylic acids, including derivatives of dihydropyridine carboxylic acids, in biocatalysis and industrial applications, has been investigated. Carboxylic acids can inhibit microbial growth at concentrations below desired yield and titer, highlighting the need for understanding their effects on microbes. Such studies inform the development of metabolic engineering strategies to improve microbial tolerance and performance in industrial processes (Jarboe et al., 2013).

Biological Activities and Pharmacological Potential

Research into the biological activities of carboxylic acid derivatives, including their potential as anticancer agents, has been a significant area of interest. Cinnamic acid derivatives, which share a functional similarity with dihydropyridine carboxylic acids, have been explored for their anticancer properties. These derivatives have shown promise as antitumor agents, with various synthetic pathways being investigated to enhance their efficacy and utility in medicinal research (De et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound is of interest as a complexating agent and in pharmaceuticals . It is less studied, but it is known that nicotinic acid (niacin, vitamin PP) and its derivatives have a wide spectrum of biological activity . Thus, future research could focus on exploring its potential uses in these areas.

properties

IUPAC Name

6-methyl-2-oxo-5-phenyl-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8-10(9-5-3-2-4-6-9)7-11(13(16)17)12(15)14-8/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXDFYJPIUSOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

CAS RN

10176-79-1
Record name 6-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid
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